molecular formula C17H19ClN2O4S B1620492 5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-94-1

5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1620492
M. Wt: 382.9 g/mol
InChI Key: MKEQKDHWOSYITD-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride, also known as DEBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl chlorides and has been used as a reagent in the synthesis of various organic compounds. DEBS has also been found to have potential applications in the field of medicine and biochemistry.

Safety And Hazards

The safety data sheet for 4-(Dimethylamino)benzoyl chloride indicates that it causes severe skin burns and eye damage . It is recommended to handle it with personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors .

properties

IUPAC Name

5-[[4-(dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-24-15-10-7-13(11-16(15)25(18,22)23)19-17(21)12-5-8-14(9-6-12)20(2)3/h5-11H,4H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQKDHWOSYITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374355
Record name 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Dimethylamino)benzamido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680617-94-1
Record name 5-[[4-(Dimethylamino)benzoyl]amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680617-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Dimethylamino)benzamido]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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